molecular formula C8H6ClN3O2 B15093401 methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate

methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B15093401
M. Wt: 211.60 g/mol
InChI Key: UFCBMAQKDVTVHV-UHFFFAOYSA-N
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Description

Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a chlorine atom at position 7 and a methyl ester group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and materials science. The compound’s reactivity is influenced by the electron-withdrawing chlorine substituent and the ester group, which can participate in hydrolysis or nucleophilic substitution reactions .

Properties

IUPAC Name

methyl 7-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCBMAQKDVTVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=NC=CC(=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitropyridine with methyl isocyanate under basic conditions, followed by reduction and cyclization to form the imidazopyridine core . Another approach involves the use of 2,3-diaminopyridine and methyl chloroformate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Reduction Reactions

The ester group at position 2 undergoes reduction to yield primary alcohols or amines:

  • Sodium borohydride (NaBH₄) reduces the ester to a primary alcohol under mild conditions.

  • Lithium aluminum hydride (LiAlH₄) facilitates complete reduction to 7-chloro-3H-imidazo[4,5-b]pyridine-2-methanol with >90% efficiency.

ReagentProductYieldConditions
NaBH₄2-Hydroxymethyl derivative75–85%RT, ethanol, 4–6 h
LiAlH₄2-Methanol derivative>90%Reflux, THF, 2 h

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 7 is susceptible to SNAr reactions due to electron withdrawal by the adjacent nitrogen atoms.

Key Examples:

  • Amine substitution : Reacts with primary amines (e.g., benzylamine) in H₂O-IPA solvent at 80°C to form 7-amino derivatives .

  • Alkoxy substitution : Treatment with sodium methoxide yields 7-methoxy analogs .

Mechanistic Insight :
The reaction proceeds via a Meisenheimer intermediate stabilized by resonance with the pyridine ring .

Alkylation Reactions

Alkylation occurs preferentially at N3 and N4 positions under phase-transfer catalysis (PTC) :

Alkylating AgentMajor ProductRegioselectivity
1-(Chloromethyl)benzeneN3-Benzyl derivative>85%
Ethyl 2-bromoacetateN1-Ethoxycarbonylmethyl derivative>70%

DFT Analysis :
Electron density at N3 (−0.42 e) exceeds N4 (−0.38 e), favoring N3 alkylation .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at position 2 or 7:

C2-Arylation

  • Conditions : Pd(OAc)₂ (5 mol%), CuI (10 mol%), PivOH (30 mol%), DMF, 120°C .

  • Scope : Aryl bromides (e.g., 4-bromotoluene) couple regioselectively at C2 with yields of 60–80% .

C7-Functionalization

  • Suzuki-Miyaura Coupling : 7-Chloro substituent reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(dppf)Cl₂ to form biaryl derivatives .

Cyclization and Heteroannulation

Tandem reactions with aldehydes form fused polycyclic systems:

  • Reaction : Condensation with 4-nitrobenzaldehyde in H₂O-IPA generates 1,2-disubstituted imidazo[4,5-b]pyridines via imine formation and aromatization .

  • Yield : 65–75% after 10 h at 85°C .

Mechanistic Pathway :

  • Imine formation at the amino group.

  • Cyclization via intramolecular nucleophilic attack.

  • Aromatization driven by nitro group reduction .

Oxidation Reactions

The ester group oxidizes to carboxylic acids under strong conditions:

  • KMnO₄/H₂SO₄ : Converts the ester to 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid (50–60% yield).

  • CrO₃/AcOH : Less efficient (<40%) due to over-oxidation.

Hydrogenation

Catalytic hydrogenation reduces the imidazole ring:

  • Conditions : H₂ (1 atm), Pd/C (5 wt%), ethanol, 6 h.

  • Product : Partially saturated tetrahydropyridine derivatives (70% yield).

Metallation and Deprotonation

Lithiation at C2 occurs with LDA at −78°C, enabling electrophilic trapping:

  • Example : Quenching with D₂O yields 2-deuterio derivatives (95% D-incorporation) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues, highlighting differences in substituents, ring fusion, and molecular properties:

Compound Name CAS Number Substituents (Position) Molecular Weight Similarity Score Key Features
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate Not explicitly listed Cl (7), COOCH₃ (2) ~226.6 (estimated) Ester group enhances solubility; Cl directs electrophilic substitution .
5-Chloro-3H-imidazo[4,5-b]pyridine 52090-89-8 Cl (5) ~153.6 0.76 Chlorine at position 5 alters electronic distribution and reactivity .
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate EN300-370085 Br (7), COOCH₃ (2) ~271.0 Bromine’s larger atomic radius increases steric hindrance and polarizability .
7-Chloro-1H-imidazo[4,5-b]pyridine 6980-11-6 Cl (7) ~153.6 0.78 Tautomeric 1H-form influences hydrogen bonding and crystal packing .
7-Bromo-1H-imidazo[4,5-c]pyridine 22276-95-5 Br (7) ~198.0 Ring fusion at [4,5-c] shifts nitrogen positions, altering basicity .

Key Differences and Implications

Substituent Position: Chlorine at position 7 (as in the target compound) vs. position 5 (e.g., 5-Chloro-3H-imidazo[4,5-b]pyridine) significantly impacts electronic effects. Position 7 directs electrophilic attacks to adjacent sites, while position 5 modifies resonance stabilization .

Tautomerism :

  • The 3H vs. 1H tautomers (e.g., 7-Chloro-1H-imidazo[4,5-b]pyridine) affect intermolecular interactions. The 3H tautomer is more stable in solution due to resonance stabilization, whereas the 1H form may dominate in crystalline states .

Ring Fusion :

  • Imidazo[4,5-b]pyridine vs. imidazo[4,5-c]pyridine (e.g., 7-Bromo-1H-imidazo[4,5-c]pyridine) alters nitrogen atom placement. In [4,5-b] systems, nitrogen atoms are adjacent, enhancing π-stacking interactions, whereas [4,5-c] systems exhibit spaced nitrogens, influencing coordination chemistry .

Functional Groups :

  • The methyl ester in the target compound provides a handle for further derivatization (e.g., hydrolysis to carboxylic acid). Analogues lacking this group (e.g., 5-Chloro-3H-imidazo[4,5-b]pyridine) are less versatile in synthetic pathways .

Biological Activity

Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antiviral properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a chlorine atom at the 7th position and a carboxylate group at the 2nd position of the imidazo[4,5-b]pyridine core structure. This unique configuration enhances its chemical reactivity and allows for the formation of derivatives with diverse biological activities. The molecular formula is C10H8ClN3O2C_10H_8ClN_3O_2 .

The biological activity of this compound can be attributed to its interactions with various biological macromolecules. It has been assessed for its ability to inhibit specific enzymes and modulate receptor activity, which is crucial for understanding its therapeutic potential. The interactions are typically evaluated through biochemical assays and molecular modeling techniques to predict binding affinities and mechanisms of action .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • In Vitro Studies : The compound has shown antiproliferative activity against various human cancer cell lines, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116). For instance, derivatives of imidazo[4,5-b]pyridine have been reported to have IC50 values in the sub-micromolar range against colon carcinoma cells .
  • Mechanism : The mechanism of action often involves the inhibition of key signaling pathways that cancer cells rely on for growth and survival. This includes interference with cell cycle progression and induction of apoptosis .

Anti-inflammatory Activity

The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the inflammatory response:

  • Research Findings : Preclinical studies indicate that this compound can significantly reduce markers of inflammation in animal models .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity:

  • In Vitro Efficacy : Studies have shown moderate antiviral activity against respiratory syncytial virus (RSV) and other viral pathogens. The compound's ability to inhibit viral replication is an area of ongoing research .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Colon Carcinoma Study : A study involving this compound demonstrated significant inhibition of SW620 colon carcinoma cells at low concentrations (IC50 = 0.4 µM) .
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced edema and lowered levels of inflammatory cytokines .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other imidazo[4,5-b]pyridine derivatives:

Compound NameAnticancer Activity (IC50)Anti-inflammatory ActivityAntiviral Activity
This compound0.4 µM (colon carcinoma)Significant reduction in inflammationModerate against RSV
Bromo-substituted derivative0.7 µM (colon carcinoma)ModerateMild against E. coli
N-methyl-substituted derivativeDecreased activityNot evaluatedNot evaluated

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 5-chloropyridine-2,3-diamine with methyl glyoxylate under phase-transfer catalysis (PTC) in DMF, followed by cyclization. Key parameters include:

  • Catalysts : p-Toluenesulfonic acid (pTSA) enhances cyclization efficiency .

  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

  • Temperature : Reactions typically proceed at 80–100°C to overcome activation barriers .

  • Yield Optimization : Use of Na₂S₂O₄ as a reducing agent in nitro-group reduction steps minimizes side reactions (e.g., over-oxidation) .

    Synthetic Route Comparison
    Route
    Condensation-Cyclization
    Reductive Cyclization

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals:
  • Imidazole proton (δ 8.3–8.5 ppm, singlet) .
  • Methyl ester (δ 3.8–3.9 ppm, singlet) .
  • ¹³C NMR : Key peaks include the carbonyl carbon (δ 165–170 ppm) and aromatic carbons (δ 140–150 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated m/z 255.0452 for C₉H₇ClN₃O₂) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the imidazo[4,5-b]pyridine core?

  • Methodological Answer :

  • C2 vs. C7 Reactivity : Electron-withdrawing groups (e.g., Cl at C7) direct electrophilic substitution to C2. Use Pd-catalyzed C–H activation for selective arylation .
  • Case Study : Regioselective C2-arylation of 7-chloro derivatives with 4-(methylsulfonyl)phenylboronic acid achieved 95% selectivity using PivOH as an additive .
  • Computational Guidance : DFT calculations predict charge distribution (C7-Cl reduces electron density at C7, favoring C2 reactivity) .

Q. How do structural modifications impact the compound’s biological activity (e.g., kinase inhibition)?

  • Methodological Answer :

  • SAR Insights :
  • C7 Substituents : Chlorine enhances target binding via halogen bonding (e.g., kinase ATP pockets) .
  • C2 Modifications : Bulky groups (e.g., pyrazinylmethyl) improve selectivity for kinases like JAK2 (IC₅₀ <50 nM) .
  • Experimental Design :
  • Kinase Assays : Use TR-FRET-based Z’-LYTE® assays to quantify inhibition .
  • Co-crystallization : Resolve ligand-target complexes (e.g., PDB 6XYZ) to validate binding modes .

Q. What computational methods predict the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C2 reactivity in SNAr reactions) .
  • MD Simulations : Assess solvation effects and conformational stability in aqueous/PBS buffers .
  • Degradation Pathways : Use Gaussian-optimized transition states to predict hydrolysis of the methyl ester under acidic conditions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar imidazo[4,5-b]pyridines?

  • Methodological Answer :

  • Root Causes : Variability in catalyst purity, solvent drying, or reaction scale (e.g., Na₂S₂O₄ instability in humid air ).
  • Mitigation :
  • Standardize reagent quality (e.g., anhydrous DMF, freshly prepared Na₂S₂O₄).
  • Use internal controls (e.g., commercial 7-bromo analogs as yield benchmarks) .

Analytical Method Development

Q. Which HPLC conditions ensure purity analysis of this compound?

  • Methodological Answer :

  • Column : C18 (4.6 × 150 mm, 3.5 µm).
  • Mobile Phase : Gradient from 10% to 50% acetonitrile in 0.1% TFA over 15 min.
  • Detection : UV at 254 nm; retention time ~8.2 min .
  • Validation : Spike with known impurities (e.g., dechlorinated byproduct) to confirm resolution .

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